molecular formula C24H21ClN2O4S B11285829 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11285829
M. Wt: 469.0 g/mol
InChI Key: WCFRNICFPMQTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole core is then sulfonylated using 3-chlorobenzyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the indole nitrogen.

    Acetamide Formation: The final step involves the acylation of the sulfonylated indole with 2-methoxyphenylacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and methoxyphenyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield sulfides or amines.

    Substitution: Substitution reactions can produce derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.

Medicine

Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the acetamide linkage provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
  • 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the 3-chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The methoxyphenyl group also adds to its uniqueness by providing additional sites for interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H21ClN2O4S

Molecular Weight

469.0 g/mol

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H21ClN2O4S/c1-31-22-12-5-3-10-20(22)26-24(28)15-27-14-23(19-9-2-4-11-21(19)27)32(29,30)16-17-7-6-8-18(25)13-17/h2-14H,15-16H2,1H3,(H,26,28)

InChI Key

WCFRNICFPMQTDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.